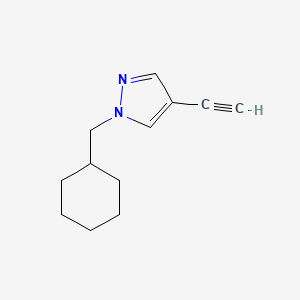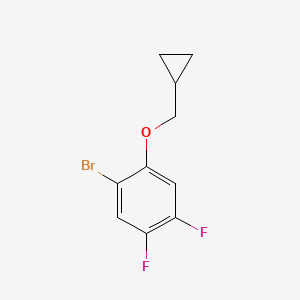![molecular formula C10H9F4NO B12074871 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine](/img/structure/B12074871.png)
3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine is a synthetic organic compound characterized by the presence of a fluoro-substituted phenoxy group attached to an azetidine ring. This compound is notable for its unique chemical structure, which includes both fluorine and trifluoromethyl groups, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-5-(trifluoromethyl)phenol and azetidine.
Reaction Conditions: The phenol is first converted to its corresponding phenoxide by treatment with a base such as sodium hydride (NaH). This phenoxide is then reacted with azetidine under suitable conditions to form the desired product.
Catalysts and Solvents: Common solvents used in this reaction include dimethylformamide (DMF) or tetrahydrofuran (THF). Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or trifluoromethyl groups using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of materials with unique properties, such as increased stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity for these targets. The compound may modulate the activity of these targets by either inhibiting or activating their functions, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-5-(trifluoromethyl)phenol: A precursor in the synthesis of 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine.
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: Another fluorinated compound with similar structural features.
Trifluoromethyl-substituted azetidines: Compounds with similar azetidine rings but different substituents.
Uniqueness
This compound is unique due to its specific combination of a fluoro-substituted phenoxy group and an azetidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H9F4NO |
|---|---|
Molekulargewicht |
235.18 g/mol |
IUPAC-Name |
3-[2-fluoro-5-(trifluoromethyl)phenoxy]azetidine |
InChI |
InChI=1S/C10H9F4NO/c11-8-2-1-6(10(12,13)14)3-9(8)16-7-4-15-5-7/h1-3,7,15H,4-5H2 |
InChI-Schlüssel |
LVTOXPPSXSJGCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)OC2=C(C=CC(=C2)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[3-(Aminomethyl)-4-bromophenoxy]acetamide](/img/structure/B12074807.png)




![2,2-Dimethylbutanoic Acid (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3-hydroperoxy-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester](/img/structure/B12074837.png)

![2-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine](/img/structure/B12074855.png)



